molecular formula C6H11N3O4 B1672429 alpha-Guanidinoglutaric acid CAS No. 73477-53-9

alpha-Guanidinoglutaric acid

Cat. No.: B1672429
CAS No.: 73477-53-9
M. Wt: 189.17 g/mol
InChI Key: RHVVRMJOHATSPD-VKHMYHEASA-N
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Description

α-Guanidinoglutaric acid (GGA) is an endogenous guanidino compound with the molecular formula C₆H₁₁N₃O₄ and a molecular weight of 189.2 g/mol . It is a crystalline solid with ≥98% purity and is structurally characterized by a guanidinium group attached to the α-carbon of glutamic acid . GGA was first identified in the cerebral cortex of cats with cobalt-induced epileptic foci and is recognized as a potent convulsant .

Properties

IUPAC Name

(2S)-2-(diaminomethylideneamino)pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O4/c7-6(8)9-3(5(12)13)1-2-4(10)11/h3H,1-2H2,(H,10,11)(H,12,13)(H4,7,8,9)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHVVRMJOHATSPD-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(C(=O)O)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)O)[C@@H](C(=O)O)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40994232
Record name N-Carbamimidoylglutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40994232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73477-53-9
Record name L-Glutamic acid, N-(aminoiminomethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073477539
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Carbamimidoylglutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40994232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Structural and Chemical Properties of Alpha-Guanidinoglutaric Acid

Molecular Characteristics

This compound (C₆H₁₁N₃O₄) features a glutamic acid backbone with a guanidino group substituting the α-amino nitrogen. Its molecular weight is 189.17 g/mol, and it exists as a zwitterionic compound under physiological conditions. The guanidino moiety confers strong basicity, while the dual carboxyl groups enable participation in metal chelation and enzyme interactions.

Table 1: Key Chemical Properties of this compound

Property Value Source
Molecular Formula C₆H₁₁N₃O₄ PubChem
Molecular Weight 189.17 g/mol HMDB
IUPAC Name N-Amidino-L-glutamate PubChem
Synonyms (S)-(-)-2-Guanidinoglutaric Acid HMDB

Biosynthetic Pathways

Endogenous GGA production is linked to pathological states, such as cobalt-induced epilepsy in feline models, where its cortical concentration rises significantly. While no direct biosynthetic route has been elucidated, analogous guanidino compound metabolism suggests two potential pathways:

  • Transamidination : Transfer of a guanidino group from arginine to glutamic acid via enzymes like L-arginine:glycine amidinotransferase (AGAT). This mechanism parallels creatine biosynthesis but remains speculative for GGA.
  • Oxidative Deamination : Conversion of arginine to α-ketoarginine followed by reductive amination with glutamate, though this hypothesis requires experimental validation.

Synthetic Approaches to this compound

Chemical Synthesis Strategies

Despite the absence of explicit protocols, GGA’s structure permits inference from guanidino acid synthesis methodologies:

Guanidinylation of Glutamic Acid Derivatives

Protected L-glutamic acid (e.g., tert-butyl ester) could react with guanidinylation reagents like 1H-pyrazole-1-carboxamidine under basic conditions. This approach mirrors arginine analog synthesis but faces challenges in regioselectivity due to glutamic acid’s dual carboxyl groups.

Amidination Reactions

Treating L-glutamic acid with methylisourea at alkaline pH may yield GGA via amidino group transfer. However, side reactions at the γ-carboxyl group could necessitate protective strategies, complicating purification.

Table 2: Hypothetical Synthetic Routes for GGA

Method Reagents Challenges
Guanidinylation 1H-pyrazole-1-carboxamidine Carboxyl group protection
Amidination Methylisourea Low regioselectivity

Enzymatic Synthesis

In vitro enzymatic production using AGAT variants or engineered transaminases could theoretically generate GGA from arginine and α-ketoglutarate. However, no studies have confirmed this pathway’s feasibility, underscoring the need for targeted enzyme screening.

Functional and Mechanistic Insights

Inhibition of Nitric Oxide Synthase

GGA inhibits neuronal NOS via mixed-type inhibition (Kᵢ = 2.69 μM), comparable to NG-monomethyl-L-arginine (Kᵢ = 3.51 μM). This activity likely stems from structural mimicry of L-arginine, the enzyme’s natural substrate.

Convulsant Activity

Elevated GGA levels correlate with seizure thresholds in epileptic models, possibly due to NOS suppression altering cerebral nitric oxide homeostasis. Paradoxically, L-arginine administration counteracts GGA-induced convulsions, suggesting a dynamic interplay between substrate and inhibitor.

Scientific Research Applications

Alpha-Guanidinoglutaric acid has several scientific research applications:

Mechanism of Action

Alpha-Guanidinoglutaric acid exerts its effects primarily through the generation of reactive oxygen species, including superoxide, hydroxyl radicals, and nitric oxide. These reactive species can induce oxidative stress and cell death, particularly in glial cells. The compound’s ability to generate these reactive species is linked to its guanidino group, which can participate in redox reactions .

Comparison with Similar Compounds

Comparative Data Table

Compound Structure Molecular Weight (g/mol) Key Role Mechanism of Action Ki (μM) Biological Effects
α-Guanidinoglutaric Acid Guanidino-glutamic acid 189.2 NOS inhibition, convulsant Competitive NOS inhibition, free radical generation 2.69 Seizures, oxidative stress
Guanidinoacetic Acid (GAA) Guanidino-acetic acid 117.1 Creatine precursor Energy metabolism disruption N/A Seizures, energy depletion
MeArg Methylated arginine 188.2 NOS inhibition Competitive arginine analog 3.51 Vasoconstriction, neuroprotection
Methylene Blue Heterocyclic aromatic 319.9 Antioxidant, NOS inhibition NO-cGMP pathway suppression N/A Antidepressant, anti-anxiety

Biological Activity

Alpha-Guanidinoglutaric acid (α-GGA) is a guanidino compound that has garnered attention for its biological activity, particularly in relation to neurological functions and convulsive disorders. This article explores the compound's mechanisms of action, its effects on nitric oxide synthase (NOS) activity, and its potential implications in epilepsy, supported by various studies and data.

Overview of this compound

This compound is an endogenous compound found in the brain, particularly noted for its role as a convulsant. Its structure allows it to interact with various biochemical pathways, notably those involving nitric oxide (NO) synthesis.

Inhibition of Nitric Oxide Synthase

Research indicates that α-GGA acts as a potent inhibitor of nitric oxide synthase (NOS). A study demonstrated that α-GGA inhibits NOS activity with an inhibition constant (Ki) of 2.69 µM, comparable to NG-monomethyl-L-arginine (MeArg), a well-known NOS inhibitor . This inhibition may contribute to the convulsive activity observed with α-GGA, as suppression of NO biosynthesis is implicated in seizure mechanisms.

Convulsive Activity

The compound has been linked to increased seizure susceptibility. In cobalt-induced epileptic models, elevated levels of α-GGA were observed in the cerebral cortex, correlating with convulsive episodes . The mechanism appears to involve alterations in neurotransmitter levels, particularly serotonin (5-HT), which showed increased levels shortly after α-GGA administration .

Case Studies and Research Findings

Several studies have investigated the biological activity of α-GGA:

  • Cobalt-Induced Epileptic Focus :
    • In a study involving cats with cobalt-induced epilepsy, α-GGA was found to significantly affect NOS activity and was associated with increased seizure frequency .
    • The study highlighted that following administration, the epileptic discharges ceased after 100 minutes, suggesting a transient but impactful role of α-GGA in seizure modulation .
  • Transport Mechanisms :
    • Research has also explored the transport mechanisms for NOS inhibitors like α-GGA through the intestinal tract. It was found that α-GGA competes with glycine for uptake via the ATB0,+ transport system, indicating its potential systemic effects beyond the central nervous system .
  • Toxicological Studies :
    • The neurotoxic effects of guanidino compounds have been extensively studied. High levels of various guanidino compounds, including α-GGA, have been linked to neurotoxicity and seizures, emphasizing the need for understanding their biochemical roles .

Data Summary

The following table summarizes key findings related to this compound:

Study Key Findings Reference
Inhibition of NOSKi = 2.69 µM; effective as MeArg
Cobalt-Induced EpilepsyIncreased α-GGA levels correlated with seizures; discharges ceased post-administration
Transport MechanismsCompetes with glycine for ATB0,+ transport; significant for systemic effects
NeurotoxicityLinked to high toxicity; involvement in seizure mechanisms

Q & A

Q. What experimental designs are optimal for investigating this compound’s impact on oxidative stress in animal models?

  • Methodology : Randomized controlled trials (RCTs) with factorial designs allow simultaneous testing of multiple variables (e.g., dietary interventions, genetic modifications). For instance, in studies on calves, serum antioxidant markers (e.g., glutathione peroxidase) were measured alongside this compound levels to correlate metabolic changes with oxidative stress outcomes . Cluster-adjusted statistical models (e.g., generalized estimating equations) account for repeated measures in longitudinal studies .

Q. How can researchers address challenges in synthesizing this compound with high enantiomeric purity?

  • Methodology : Asymmetric synthesis using chiral catalysts (e.g., L-proline derivatives) or enzymatic resolution with hydrolases can enhance enantiomeric excess. Purity should be validated via chiral HPLC or circular dichroism (CD) spectroscopy. Detailed protocols must be documented in supplementary materials to ensure reproducibility, per journal guidelines .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing clustered data in studies measuring this compound’s effects across multiple tissues or time points?

  • Methodology : Mixed-effects models or hierarchical linear modeling (HLM) account for nested data structures (e.g., repeated measurements within subjects). Sensitivity analyses should test assumptions of normality and homoscedasticity. Software tools like R (lme4 package) or SAS (PROC MIXED) are widely used .

Q. How should researchers handle conflicting metabolomic data when this compound’s abundance varies between studies?

  • Methodology : Meta-analyses with subgroup analyses (e.g., stratified by species, diet, or disease state) can identify moderators of variability. Data normalization using internal standards (e.g., stable isotope-labeled analogs) reduces batch effects. Transparent reporting of pre-processing steps (e.g., peak alignment, noise filtering) is critical .

Ethical and Reproducibility Considerations

Q. What ethical guidelines apply to in vivo studies exploring this compound’s neuroactive properties?

  • Methodology : Compliance with ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines ensures humane endpoints and sample size justification. Institutional Animal Care and Use Committee (IACUC) approvals are mandatory. Data sharing via repositories like MetaboLights enhances reproducibility .

Q. How can researchers ensure their findings on this compound are reproducible across laboratories?

  • Methodology : Detailed supplemental materials should include step-by-step protocols, raw data, and instrument calibration records. Collaborative inter-laboratory studies using standardized reagents (e.g., Sigma-Aldridch reference compounds) minimize variability. Adherence to FAIR (Findable, Accessible, Interoperable, Reusable) data principles is recommended .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
alpha-Guanidinoglutaric acid
Reactant of Route 2
alpha-Guanidinoglutaric acid

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